1-Cyclopentylethan-1-amine hydrochloride
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Overview
Description
1-Cyclopentylethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a hydrochloride salt of (1-Cyclopentylethyl)amine, which is an organic amine. This compound is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentylethan-1-amine hydrochloride typically involves the alkylation of ammonia or primary amines with haloalkanes. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine. The reaction conditions often include the use of a solvent like diethyl ether and a base such as sodium hydroxide to maintain the pH .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The final product is often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like bromoethane or chloroethane are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Cyclopentylethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopentylethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the ethyl group.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
Ethylamine: Contains an ethyl group but lacks the cyclopentane ring.
Uniqueness
1-Cyclopentylethan-1-amine hydrochloride is unique due to its specific combination of a cyclopentane ring and an ethylamine group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-cyclopentylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZDZYIAUVOTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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